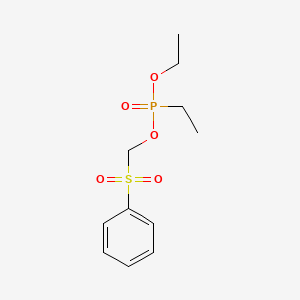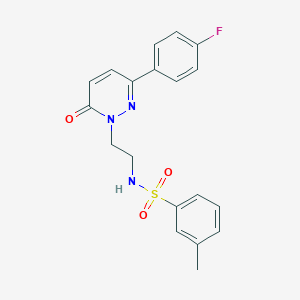![molecular formula C14H6ClF5N2O B2776367 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 439097-28-6](/img/structure/B2776367.png)
4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile” is a chemical compound with the molecular formula C14H6ClF5N2O and a molecular weight of 348.66 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, like the compound , is a topic of significant interest in the agrochemical and pharmaceutical industries . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a chlorodifluoromethyl group, a hydroxy group, and a trifluoromethylphenyl group . The presence of these groups bestows many of the distinctive physical-chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Scientific Research Applications
Antimicrobial Activity
Compounds with structural similarities to the one mentioned have been synthesized and assessed for their antimicrobial properties. For example, derivatives of nicotinonitrile have been explored for their potential in combating various microbial strains. These studies highlight the significance of nicotinonitrile derivatives in developing new antimicrobial agents, suggesting a potential area of application for the compound (J. V. Guna et al., 2015).
Chemical Synthesis and Crystal Structure
The synthesis and crystal structure analysis of compounds with trifluoromethyl groups have been a subject of study, providing insights into the chemical behavior and structural properties of such compounds. These studies contribute to the understanding of how trifluoromethyl and related groups influence the stability, reactivity, and overall properties of organic molecules, which could be relevant for the compound of interest (Guang-xiang Zhong et al., 2010).
Photoinduced Intramolecular Charge Transfer
Research on compounds containing aryl and nicotinonitrile groups has also explored their photochemical behavior, particularly focusing on photoinduced intramolecular charge transfer (TICT) phenomena. These studies offer valuable insights into the photophysical properties of compounds with complex aromatic systems, which could inform the development of materials or chemical sensors based on similar structural frameworks (Jye‐Shane Yang et al., 2004).
Antimycobacterial Agents
The development of new antimycobacterial agents using nicotinonitrile derivatives showcases the therapeutic potential of these compounds against infectious diseases like tuberculosis. This research direction underscores the importance of exploring novel chemical entities, including those with structural features similar to "4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile," for pharmaceutical applications (Amit B. Patel et al., 2014).
Future Directions
properties
IUPAC Name |
4-[chloro(difluoro)methyl]-2-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF5N2O/c15-13(16,17)10-5-11(22-12(23)9(10)6-21)7-1-3-8(4-2-7)14(18,19)20/h1-5H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDXTHTJNBDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((8-(furan-2-yl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2776288.png)
![Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate](/img/structure/B2776289.png)
![6-butyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2776290.png)
![3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B2776292.png)
![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride](/img/structure/B2776294.png)
![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2776295.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2776297.png)
![N-(2-(diethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2776298.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2776299.png)
